molecular formula C21H20N2O4S2 B6423209 N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1008039-03-9

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B6423209
CAS No.: 1008039-03-9
M. Wt: 428.5 g/mol
InChI Key: ISWCTMBNROBZQV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.08644947 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-27-19-10-5-4-9-17(19)22-21(24)18-13-15-7-2-3-8-16(15)14-23(18)29(25,26)20-11-6-12-28-20/h2-12,18H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWCTMBNROBZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline (THIQ) derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular structure of this compound is characterized by several functional groups that contribute to its biological activity:

  • Tetrahydroisoquinoline core : This scaffold is known for various pharmacological effects.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Thiophene sulfonyl moiety : Potentially increases interaction with biological targets through sulfonamide interactions.

The molecular formula is C20H20N2O4S2C_{20}H_{20}N_{2}O_{4}S_{2} with a molecular weight of 416.51 g/mol.

Anticancer Properties

Research indicates that THIQ derivatives exhibit significant anticancer properties. A study involving various THIQ compounds demonstrated their effectiveness against different cancer cell lines. Notably, compounds structurally related to this compound showed promising results in inhibiting KRas activity in colon cancer cell lines with IC50 values ranging from 0.9 μM to 10.7 μM .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Activity Description
GM-3-18Colo3200.9 - 10.7Significant KRas inhibition
GM-3-121Multiple Colon Cells1.72Potent anti-angiogenic activity
GM-3-16HCT1161.6 - 2.6Moderate KRas inhibition

The biological mechanisms through which this compound exerts its effects are still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer proliferation and angiogenesis:

  • Enzyme Inhibition : The compound may inhibit key signaling pathways associated with tumor growth.
  • Receptor Modulation : Interaction with growth factor receptors could alter cellular signaling cascades leading to reduced cell viability.

Neuropharmacological Potential

In addition to its anticancer properties, THIQ derivatives are also being explored for their neuropharmacological effects. Isoquinoline alkaloids have been linked to neuroprotective activities and modulation of neurotransmitter systems . The structural components of this compound may contribute to these effects through:

  • Dopaminergic Pathways : Potential modulation of dopamine receptors.
  • Neuroprotective Effects : Possible protection against neurodegenerative processes.

Case Studies

Several studies have focused on the synthesis and biological evaluation of THIQ derivatives:

  • Study on Anti-Angiogenesis : A set of THIQ compounds was screened for anti-angiogenic activity using an in vitro tube formation assay. Compounds GM-3-121 and GM-3-18 exhibited over 50% inhibition at concentrations around 10 μM .

    Table 2: Anti-Angiogenic Activity Results
    CompoundConcentration (μM)Inhibition (%)
    GM-3-12110>50
    GM-3-1810>50
    GM-3-1310Moderate

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